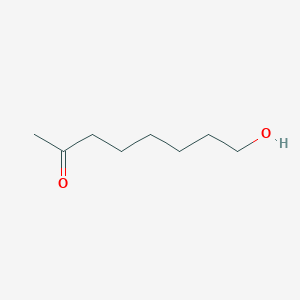

8-Hydroxy-2-octanone

Description

Significance of Hydroxyketones within Organic Synthesis and Natural Product Chemistry

Hydroxyketones are a pivotal class of organic compounds characterized by the presence of both a hydroxyl (-OH) and a ketone (C=O) functional group. This duality makes them exceptionally valuable intermediates in organic synthesis. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be a site for esterification or etherification. The ketone group, on the other hand, can undergo a wide array of reactions, including reductions, additions, and condensations.

In the synthesis of natural products, α-hydroxy ketones and β-hydroxy ketones are particularly common structural motifs. researchgate.netorganic-chemistry.orgwmu.edu.cnnih.gov These structures are present in a wide range of biologically active molecules. wmu.edu.cnnih.gov The ability to selectively synthesize and manipulate these functional groups is crucial for the total synthesis of complex natural products and their analogues for pharmaceutical and agrochemical applications. Various methods have been developed for the synthesis of hydroxyketones, including the oxidation of diols, the hydration of propargylic alcohols, and the α-hydroxylation of ketones. researchgate.netnih.gov

Contextualization of 8-Hydroxy-2-octanone as a Research Focus

This compound stands out as a specific example of a γ-hydroxyketone, where the hydroxyl and ketone functionalities are separated by a longer carbon chain. This separation influences its reactivity and potential applications. Research on this compound has been noted in the context of synthesizing valuable industrial chemicals. For instance, it has been utilized as a precursor in the synthesis of 2,15-hexadecanedione, which is a key intermediate for producing muscone, a valuable fragrance ingredient. oup.com

The compound has also been identified in nature, for example in the plant Cestrum nocturnum. Its natural occurrence suggests potential roles in biological systems, which remains an area of active investigation.

Overview of Current Research Frontiers and Unexplored Avenues for this compound

Current research involving this compound primarily revolves around its utility as a synthetic intermediate. oup.com Its bifunctional nature allows for a range of chemical transformations. For example, the hydroxyl group can be protected while the ketone undergoes reaction, or vice versa, enabling the stepwise construction of more complex molecular architectures.

Unexplored avenues for research on this compound are plentiful. A deeper understanding of its biosynthetic pathways in organisms like Cestrum nocturnum could open up new possibilities for biotechnological production. Furthermore, its potential biological activities are largely uninvestigated. Given that other hydroxyketones exhibit interesting pharmacological properties, exploring the bioactivity of this compound could be a fruitful area of research. Its structural similarity to signaling molecules or metabolic intermediates suggests it could play a role in various cellular processes. The development of new catalytic methods for the selective synthesis and transformation of this compound also remains a significant research frontier.

Interactive Data Tables

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 8-hydroxyoctan-2-one |

| CAS Number | 25368-54-1 |

| Molecular Formula | C8H16O2 |

| Molecular Weight | 144.21 g/mol |

| InChI | InChI=1S/C8H16O2/c1-8(10)6-4-2-3-5-7-9/h9H,2-7H2,1H3 |

| InChIKey | UMDPPTMXBUCHCM-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)CCCCCCO |

Data sourced from PubChem and NIST Chemistry WebBook. nih.govnist.gov

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

25368-54-1 |

|---|---|

Formule moléculaire |

C8H16O2 |

Poids moléculaire |

144.21 g/mol |

Nom IUPAC |

8-hydroxyoctan-2-one |

InChI |

InChI=1S/C8H16O2/c1-8(10)6-4-2-3-5-7-9/h9H,2-7H2,1H3 |

Clé InChI |

UMDPPTMXBUCHCM-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)CCCCCCO |

Origine du produit |

United States |

Synthetic Methodologies and Strategies for 8 Hydroxy 2 Octanone

Chemosynthetic Approaches to 8-Hydroxy-2-octanone

Chemosynthetic strategies offer a versatile toolkit for the preparation of this compound, allowing for control over reaction conditions and scalability. These methods can be broadly categorized into oxidative, reductive, and condensation-based approaches.

Oxidation of Precursor Alcohols in this compound Synthesis

The selective oxidation of diol precursors represents a direct and efficient route to this compound. This strategy relies on the differential reactivity of primary and secondary alcohols, enabling the targeted conversion of a secondary hydroxyl group to a ketone while preserving the primary alcohol.

A key precursor for this transformation is octane-1,7-diol. The selective oxidation of the secondary alcohol at the C2 position yields the desired this compound. Various oxidizing agents and catalytic systems have been employed to achieve this chemoselectivity. For instance, iron(II) catalysts in the presence of hydrogen peroxide have demonstrated efficacy in the selective oxidation of secondary alcohols over primary alcohols. rsc.orgacs.org This preference is often attributed to the greater thermodynamic stability of the resulting ketone compared to an aldehyde. researchgate.net

Another approach involves the use of manganese catalysts. The oxidation of octane-1,2-diol using a manganese(II) perchlorate (B79767) catalyst with hydrogen peroxide has been shown to produce 1-hydroxy-2-octanone (B3066111), a structural isomer of the target compound. nih.govresearchgate.net This highlights the importance of the starting diol's structure in determining the final product. The oxidation of 1,2-octanediol (B41855) to 1-hydroxy-2-octanone has also been achieved with high selectivity using a Co/TiO2 catalyst. researchgate.net

Furthermore, systems like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in combination with a co-oxidant such as sodium hypochlorite (B82951) or Oxone have proven effective for the selective oxidation of alcohols. mdma.chcmu.edu The choice of solvent and additives can significantly influence the reaction's efficiency and selectivity. cmu.edu For example, the oxidation of 2-octanol (B43104) to 2-octanone (B155638) has been successfully carried out using trichloroisocyanuric acid in the presence of a TEMPO catalyst. google.com

Table 1: Selected Catalytic Systems for the Oxidation of Alcohols to Ketones

| Catalyst System | Oxidant | Substrate Example | Product Example | Reference |

| [Fe(5)2]2+OTf2 | H2O2 | 1,2-Octanediol | 2-Octanone-1-ol | rsc.org |

| Mn(ClO4)2·6H2O/PCA | H2O2 | Octane-1,2-diol | 1-Hydroxy-2-octanone | nih.govresearchgate.net |

| Co/TiO2 | - | 1,2-Octanediol | 1-Hydroxy-2-octanone | researchgate.net |

| TEMPO/NaOCl/KBr | NaOCl | 1-Nonanol | Nonanal | mdma.ch |

| TEMPO/Oxone/Bu4NBr | Oxone | 2-Nonanol | 2-Nonanone | cmu.edu |

| Trichloroisocyanuric acid/TEMPO | - | 2-Octanol | 2-Octanone | google.com |

| Pd(OAc)2/SO | H2O2 | Aliphatic alcohols | Aldehydes or ketones | conferenceworld.in |

Reductive Transformations in this compound Generation

Reductive methods provide an alternative pathway to this compound, typically starting from dicarbonyl compounds or other appropriately functionalized precursors. The selective reduction of one carbonyl group in a diketone is a key challenge in this approach.

One potential precursor is 2,8-octanedione. The chemoselective reduction of one of the ketone functionalities would yield the desired this compound. Common reducing agents like sodium borohydride (B1222165) can be employed for the reduction of ketones to alcohols. However, achieving selectivity between two similar ketone groups requires careful control of reaction conditions or the use of specific catalytic systems.

Reductive cross-coupling reactions represent another innovative strategy. For example, a copper-catalyzed reductive cross-coupling between aromatic aldehydes and arylnitriles has been reported for the synthesis of α-hydroxy ketones. researchgate.net While not directly applied to this compound, this methodology demonstrates the potential for forming hydroxyketones through the coupling of two different electrophilic partners.

Carbonyl Condensation Reactions Leading to this compound and Related Structures

Carbon-carbon bond-forming reactions, particularly carbonyl condensations, are fundamental in organic synthesis for building molecular complexity. prutor.ailibretexts.orgvanderbilt.edu The aldol (B89426) condensation and Claisen condensation are prominent examples of such transformations that can be adapted for the synthesis of β-hydroxy ketones and related structures. lumenlearning.comwikipedia.orgtaylorandfrancis.com

The aldol condensation involves the reaction of an enol or enolate with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone. prutor.ailumenlearning.comwikipedia.org A crossed aldol condensation, reacting two different carbonyl compounds, could theoretically be used to construct the carbon skeleton of this compound. wikipedia.org For this to be a viable route, one of the carbonyl partners should be non-enolizable to minimize the formation of side products. wikipedia.org

The Claisen condensation, which involves the reaction between two esters or an ester and another carbonyl compound in the presence of a strong base, leads to the formation of β-keto esters or β-diketones. wikipedia.orgaklectures.comlibretexts.org A mixed Claisen condensation between an ester and a ketone can also be employed. libretexts.org These reactions are crucial for creating the carbon-carbon bond central to the hydroxyketone structure. taylorandfrancis.com For instance, the reaction is driven to completion by the deprotonation of the resulting β-keto ester, which requires the starting ester to have at least two α-hydrogens. libretexts.org

Stereoselective and Asymmetric Synthetic Routes for this compound and its Chiral Analogues

The synthesis of enantiomerically pure this compound is of significant interest, particularly for applications where chirality is crucial. Asymmetric synthesis can be achieved through several strategies, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool.

Chiral pool synthesis utilizes readily available chiral starting materials to introduce stereochemistry into the target molecule. researchgate.net For instance, a chiral starting material could be elaborated through a series of reactions to yield a specific enantiomer of this compound.

Asymmetric reductions of a prochiral diketone precursor offer another powerful approach. The use of chiral reducing agents or catalysts can selectively produce one enantiomer of the corresponding hydroxyketone. Biocatalysis, for example, using yeast for the chiral reduction of ketones, is a well-established method.

Furthermore, stereoselective reductions of β-hydroxy ketones can be used to generate specific diastereomers of 1,3-diols. acs.orgyoutube.com While not directly producing this compound, these methods highlight the ability to control stereochemistry in related systems and could be adapted for the synthesis of chiral analogues.

Organocatalytic and Metal-Catalyzed Strategies in Hydroxyketone Synthesis

Both organocatalysis and metal catalysis play pivotal roles in the modern synthesis of hydroxyketones. chemie-brunschwig.ch These strategies often offer mild reaction conditions, high selectivity, and good functional group tolerance.

Organocatalytic approaches have been successfully applied to the α-hydroxylation of ketones, a direct method for producing α-hydroxy ketones. organic-chemistry.org For example, proline and its derivatives have been used to catalyze the asymmetric α-hydroxylation of aldehydes and ketones.

Metal-catalyzed reactions are also widely employed. As mentioned previously, iron and manganese catalysts are effective for the selective oxidation of alcohols. rsc.orgacs.orgnih.govresearchgate.net Palladium catalysts are well-known for their role in Wacker-type oxidations, which convert alkenes to ketones. nih.gov A Passerini-type three-component reaction utilizing boronic acids has been developed for the synthesis of a diverse range of α-hydroxyketones, showcasing the power of multicomponent reactions in this field. nih.gov

Biocatalytic and Enzymatic Synthesis of this compound

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. Enzymes and whole-cell systems can perform complex transformations with high enantioselectivity and under mild reaction conditions.

The enzymatic reduction of a diketone precursor is a promising biocatalytic route to chiral this compound. Various microorganisms and isolated enzymes (lipases, dehydrogenases) are known to catalyze the stereoselective reduction of ketones. For example, yeast is a commonly used biocatalyst for the chiral reduction of ketones.

Enzymatic oxidation could also be employed. Oxidoreductases can selectively oxidize one hydroxyl group of a diol, similar to the chemosynthetic approaches but often with superior stereoselectivity. The choice of enzyme and reaction conditions is critical for achieving high conversion and enantiomeric excess.

Enzyme-Mediated Synthesis of Hydroxyketones

The synthesis of hydroxyketones, such as this compound, can be achieved through various chemical and biological methods. One notable chemical synthesis involves the oxidation of 8-acetoxy-1,6-octadiene using a palladium chloride/copper chloride/oxygen system to yield 8-acetoxy-6-octen-2-one. Subsequent hydrolysis and hydrogenation of this intermediate produce this compound. oup.com

Enzymatic approaches offer a green and highly selective alternative for the synthesis of hydroxyketones. Alcohol dehydrogenases (ADHs) are particularly useful for the stereoselective reduction of diketones to chiral hydroxyketones. acs.orgfrontiersin.org These enzymes, which utilize nicotinamide (B372718) cofactors like NAD(P)H, can catalyze the reduction of a carbonyl group with high regio- and enantioselectivity. frontiersin.orgjiangnan.edu.cn The substrate scope of ADHs is broad, encompassing a variety of ketone structures. jiangnan.edu.cn For instance, the reduction of α-diketones can be microbially mediated to produce the corresponding α-hydroxy ketones. acs.org

Whole-cell biocatalysis is another powerful tool in this context, offering advantages such as in situ cofactor regeneration and mild reaction conditions. nih.gov Various microorganisms, including yeasts, bacteria, and fungi, have been employed for the bioreduction of prochiral ketones to yield enantiomerically pure alcohols. nih.govmdpi.com

Asymmetric Bioreduction in the Production of Chiral Hydroxyketones

The production of chiral hydroxyketones and their corresponding diols is of significant interest due to their application as building blocks in the synthesis of pharmaceuticals, agrochemicals, and flavors. mdpi.com Asymmetric bioreduction of prochiral ketones is a direct and efficient method to obtain enantiomerically pure secondary alcohols. mdpi.com This biocatalytic approach often surpasses traditional chemical methods in terms of enantioselectivity and environmental friendliness. d-nb.info

Alcohol dehydrogenases (ADHs) are key enzymes in this process, facilitating the asymmetric reduction of ketones to chiral alcohols with high theoretical yields. jiangnan.edu.cn These biocatalytic reductions are widely applied in the synthesis of optically active secondary alcohols. jiangnan.edu.cn The stereoselectivity of these reactions can often be predicted by Prelog's rule, which generally leads to the formation of (S)-alcohols. mdpi.com However, the synthesis of (R)-alcohols is equally important, and researchers have successfully identified biocatalysts that follow an anti-Prelog reduction pathway. mdpi.com

A notable example is the use of whole cells of Acetobacter pasteurianus GIM1.158 for the anti-Prelog asymmetric bioreduction of 2-octanone to (R)-2-octanol. nih.govd-nb.info This process has been optimized for various parameters, including temperature, pH, co-substrate, and substrate concentration, achieving high yields and excellent enantiomeric excess. nih.govd-nb.info On a preparative scale, this method yielded (R)-2-octanol with a 95.0% yield and over 99.9% enantiomeric excess. nih.gov The use of isopropanol (B130326) as a co-substrate was found to be effective for cofactor regeneration. nih.govd-nb.info

Table 1: Asymmetric Bioreduction of 2-Octanone

| Biocatalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Conditions | Reference |

|---|---|---|---|---|---|---|

| Acetobacter pasteurianus GIM1.158 | 2-Octanone | (R)-2-Octanol | 95.0 | >99.9 | 35°C, pH 5.5, 500 mmol/L isopropanol, 40 mmol/L substrate | nih.govd-nb.info |

| Baker's Yeast | 2-Octanone | (S)-2-Octanol | 81 | Not specified | 2 mmol/L substrate | nih.gov |

| Geotrichum candidum IFO 4597 | 2-Octanone | (S)-2-Octanol | ~62 | Not specified | 20 mmol/L substrate | nih.gov |

Chemical Derivatization for Synthetic Accessibility and Functionalization

The presence of both a hydroxyl and a ketone group in this compound provides two reactive sites for chemical modification, enabling the synthesis of a diverse range of derivatives.

Reactions at the Hydroxyl Group for Novel Derivatives

The hydroxyl group of this compound can undergo various reactions to introduce new functional groups. A common transformation is the conversion to a tosylate. This is typically achieved after protecting the ketone functionality to prevent side reactions. oup.com The resulting tosylate is a good leaving group, facilitating subsequent nucleophilic substitution reactions. For instance, the tosylate of this compound (with the ketone protected) can be converted into the corresponding iodide or bromide. oup.com These halogenated derivatives are versatile intermediates for forming carbon-carbon bonds, such as through Grignard reactions. oup.com

Reactions at the Ketone Functionality for Structural Diversification

The ketone functionality in this compound is a key site for a wide array of chemical transformations, leading to significant structural diversification. These reactions are fundamental in organic synthesis for building molecular complexity.

One important class of reactions involves the reduction of the ketone to a secondary alcohol, which can be achieved with high stereoselectivity using biocatalysts, as discussed previously. nih.govd-nb.info Chemical reducing agents can also be employed.

Furthermore, the ketone can participate in reactions that form new carbon-carbon bonds. For example, it can serve as a precursor in the synthesis of larger molecules. In one reported synthesis, the ketone functionality was protected before the hydroxyl group was converted to a tosylate, highlighting the need for strategic functional group manipulation. oup.com

The ketone can also be a site for rearrangement reactions. For instance, oxidative rearrangement reactions can introduce new carbonyl functionalities and reorganize the molecular skeleton. acs.org While not directly reported for this compound, related bicyclo[2.2.2]octenone systems undergo oxidative cleavage of a C-C bond adjacent to a ketone, demonstrating the potential for complex transformations at the carbonyl group. acs.orgnii.ac.jp

Additionally, the α-position to the ketone is reactive and can be a site for functionalization. For example, α-azido ketones can be synthesized and subsequently transformed into various heterocyclic compounds like imidazoles or oxazoles. mdpi.com These reactions often proceed through the formation of an α-imino ketone intermediate. mdpi.com

Table 2: Key Chemical Reactions and Intermediates

| Starting Material | Reagents/Conditions | Product/Intermediate | Reaction Type | Reference |

|---|---|---|---|---|

| 8-Acetoxy-1,6-octadiene | PdCl₂/CuCl/O₂ | 8-Acetoxy-6-octen-2-one | Oxidation | oup.com |

| 8-Acetoxy-6-octen-2-one | Hydrolysis, Hydrogenation | This compound | Hydrolysis, Reduction | oup.com |

| This compound (ketone protected) | TsCl | 8-Tosyloxy-2-octanone (ketone protected) | Tosylation | oup.com |

| 8-Tosyloxy-2-octanone (ketone protected) | NaI or NaBr | 8-Iodo- or 8-Bromo-2-octanone (ketone protected) | Nucleophilic Substitution | oup.com |

Chemical Reactivity and Mechanistic Investigations of 8 Hydroxy 2 Octanone

Fundamental Reaction Pathways of 8-Hydroxy-2-octanone

This compound is a bifunctional molecule containing both a hydroxyl and a ketone group, which dictates its chemical reactivity. nih.gov The interplay between these two functional groups allows for a variety of chemical transformations.

Oxidation and Reduction Chemistry of the Ketone and Hydroxyl Groups

The presence of a secondary alcohol and a ketone within the same molecule allows for selective oxidation and reduction reactions. The secondary alcohol can be oxidized to a ketone, and the ketone can be reduced to a secondary alcohol.

Oxidation: The primary alcohol group of this compound can be oxidized. For instance, the oxidation of similar secondary alcohols, such as 2-octanol (B43104), to 2-octanone (B155638) is a well-established transformation. researchgate.netgoogle.com Various oxidizing agents can be employed for this purpose. Common laboratory reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents like chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent), and pyridinium (B92312) chlorochromate (PCC). libretexts.org Dess-Martin periodinane (DMP) is another effective oxidizing agent that operates under mild conditions. libretexts.org

In addition to traditional stoichiometric oxidants, catalytic methods are also employed. For example, the acceptorless dehydrogenation of 2-octanol to 2-octanone can be achieved using heterogeneous catalysts such as those based on copper, ruthenium, and cobalt. researchgate.net These reactions often proceed at elevated temperatures and can be highly selective. researchgate.net

Reduction: The ketone functional group in this compound is susceptible to reduction to a secondary alcohol. This can be achieved using a variety of reducing agents. Common metal hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation.

Biocatalytic reductions offer a green and highly selective alternative. For example, whole cells of various microorganisms, such as Acetobacter pasteurianus, have been shown to reduce 2-octanone to (R)-2-octanol with high enantioselectivity. d-nb.info These enzymatic reductions often occur under mild conditions in aqueous media. d-nb.info

Nucleophilic Additions and Condensation Reactions

The carbonyl group of this compound is electrophilic and thus susceptible to nucleophilic attack. This can lead to a variety of addition and condensation reactions. The hydroxyl group can also participate in these reactions, particularly in intramolecular processes.

One of the key reactions of ketones is the aldol (B89426) condensation. While intermolecular aldol reactions are possible, the presence of the hydroxyl group in this compound allows for the potential of intramolecular cyclization. This can lead to the formation of cyclic products. For instance, the formation of C16 byproducts during the dehydrogenation of 2-octanol suggests that aldol condensation reactions can occur under certain conditions. researchgate.net

Wittig Reactions and Related Olefinations

The Wittig reaction is a powerful method for the synthesis of alkenes from carbonyl compounds. In the case of this compound, the ketone functionality can react with a phosphorus ylide (a Wittig reagent) to form an alkene. The hydroxyl group would likely need to be protected prior to the reaction to prevent it from interfering with the ylide, which is a strong base.

Related olefination reactions, such as the Horner-Wadsworth-Emmons reaction, which employs a phosphonate (B1237965) carbanion, can also be used to convert the ketone group of a protected this compound into a carbon-carbon double bond. These reactions are highly valuable in organic synthesis for constructing complex molecular frameworks.

Mechanistic Studies of this compound Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling the outcome of the transformations and for designing new synthetic strategies.

Elucidation of Reaction Mechanisms in Organic Synthesis

The presence of two functional groups in this compound can lead to complex reaction pathways. Mechanistic studies aim to unravel the step-by-step processes of these reactions. For example, in the acceptorless dehydrogenation of alcohols, the mechanism is thought to involve the adsorption of the alcohol onto the catalyst surface, followed by a series of steps including C-H and O-H bond cleavage, and finally desorption of the ketone product and hydrogen gas. researchgate.net The nature of the catalyst support has been shown to influence the reaction's activity and selectivity. researchgate.net

Investigation of Stereocontrol and Diastereoselectivity

When new stereocenters are formed during a reaction, controlling the stereochemical outcome is a major goal. In reactions involving this compound or its derivatives, the existing stereocenter (if the starting material is enantiomerically enriched) or the formation of new stereocenters can be influenced by various factors.

For instance, in the reduction of the ketone, the use of chiral reducing agents or biocatalysts can lead to the formation of one diastereomer or enantiomer in excess. The anti-Prelog stereoselective reduction of 2-octanone to (R)-2-octanol using Acetobacter pasteurianus is a prime example of achieving high enantioselectivity. d-nb.info The mechanism of such biocatalytic reductions involves the specific binding of the substrate in the active site of an enzyme (an alcohol dehydrogenase), followed by the stereospecific transfer of a hydride from a cofactor (such as NADPH or NADH).

Role of this compound in Atmospheric Chemistry

The atmospheric chemistry of saturated carbonyls, such as this compound, is primarily driven by their formation through the oxidation of parent hydrocarbons and their subsequent removal by reaction with atmospheric oxidants or photolysis. These compounds play a role in the complex chemical cycles of the troposphere.

Formation as a Product of Hydrocarbon Oxidation

The principal atmospheric formation pathway for hydroxy-ketones is the gas-phase oxidation of long-chain alkanes initiated by the hydroxyl radical (OH), often referred to as the "detergent of the atmosphere". niwa.co.nzwikipedia.org For alkanes with five or more carbon atoms, the reaction mechanism can lead to the formation of various multifunctional compounds, including hydroxy-ketones. nih.gov

In the case of n-octane, its reaction with the OH radical in the presence of nitric oxide (NO) is a significant source of C8 hydroxycarbonyls. nih.govresearchgate.net The reaction proceeds through the following general steps:

Hydrogen Abstraction: An OH radical abstracts a hydrogen atom from the n-octane molecule, forming an alkyl radical (R•). researchgate.net

Peroxy Radical Formation: The alkyl radical rapidly reacts with molecular oxygen (O₂) to form an alkyl peroxy radical (RO₂•). wikipedia.org

Alkoxy Radical Formation: In environments with sufficient NO, the peroxy radical reacts with NO to form an alkoxy radical (RO•). researchgate.net

Isomerization: The alkoxy radical can undergo an intramolecular hydrogen shift, typically a 1,5-H shift, where a hydrogen atom from a carbon atom five positions away is transferred to the oxygen atom. This is a critical step that leads to the formation of a δ-hydroxyalkyl radical. researchgate.netresearchgate.net

Final Product Formation: The resulting δ-hydroxyalkyl radical reacts further with O₂ to form products, including 1,4-hydroxycarbonyls. researchgate.net

Scientific studies have identified several 1,4-hydroxycarbonyl isomers as major products from the OH-initiated oxidation of n-octane. nih.govca.gov These include 5-hydroxy-2-octanone, 6-hydroxy-3-octanone, and 7-hydroxy-4-octanone. nih.govca.gov The formation of these specific isomers accounts for a substantial fraction of the reaction products. researchgate.net

Research has quantified the formation yields of these compounds, highlighting their importance in the atmospheric degradation of n-alkanes. While this compound is an isomer of these compounds, its formation through this specific 1,5-H shift mechanism from n-octane is not a major reported pathway, as the focus of this mechanism is on the generation of 1,4-hydroxycarbonyls from the more reactive secondary C-H bonds.

Table 1: Identified C8 1,4-Hydroxycarbonyl Products from the OH Radical-Initiated Oxidation of n-Octane

| Product Compound | Product Type | Precursor | Key Reaction Step | Reference |

|---|---|---|---|---|

| 5-hydroxy-2-octanone | 1,4-Hydroxycarbonyl | n-Octane | 1,5-H shift from octan-2-oxy radical | nih.gov, ca.gov |

| 6-hydroxy-3-octanone | 1,4-Hydroxycarbonyl | n-Octane | 1,5-H shift from octan-3-oxy radical | nih.gov, ca.gov |

| 7-hydroxy-4-octanone | 1,4-Hydroxycarbonyl | n-Octane | 1,5-H shift from octan-4-oxy radical | nih.gov, ca.gov |

| 4-hydroxyoctanal | 1,4-Hydroxycarbonyl | n-Octane | 1,5-H shift from octan-1-oxy radical | nih.gov, ca.gov |

Environmental Fate and Transformation Mechanisms

Once formed in the atmosphere, this compound and its isomers are subject to further chemical and physical removal processes. The primary atmospheric sinks for such hydroxy ketones are expected to be reaction with OH radicals and photolysis. researchgate.netrsc.org

Reaction with OH Radicals: The dominant daytime loss process for most volatile organic compounds, including ketones, is reaction with the hydroxyl radical. wikipedia.orgacs.org This reaction involves the abstraction of a hydrogen atom from the carbon chain or the hydroxyl group, initiating a new oxidation cascade that can lead to smaller, more highly oxidized products like shorter-chain carbonyls and carboxylic acids. researchgate.net

Photolysis: Ketones can absorb ultraviolet radiation from sunlight, leading to their decomposition. rsc.org This process, known as photolysis, can break the molecule apart, typically at bonds adjacent to the carbonyl group, in what are known as Norrish-type reactions. This pathway can contribute to the degradation of hydroxy ketones and the formation of new radical species in the atmosphere.

Table 2: Potential Atmospheric Fate and Transformation Pathways for Hydroxyoctanones

| Process | Description | Key Reactants/Conditions | Potential Products | Reference |

|---|---|---|---|---|

| Gas-Phase Oxidation | Reaction with hydroxyl radicals, the primary daytime oxidant. | OH radicals, Sunlight | Smaller carbonyls, Carboxylic acids, CO₂, H₂O | researchgate.net, wikipedia.org |

| Photolysis | Decomposition upon absorption of UV radiation. | Sunlight (UV-A, UV-B) | Radicals, smaller organic fragments | rsc.org |

| Heterogeneous Cyclization (for 1,4-isomers) | Acid-catalyzed reaction on aerosol surfaces. | Aerosol surfaces, Acidity | Cyclic hemiacetals, Dihydrofurans | researchgate.net, researchgate.net |

Biological Roles and Biosynthetic Pathways of 8 Hydroxy 2 Octanone

Natural Occurrence and Biological Sources

8-Hydroxy-2-octanone is classified as a fatty alcohol and an oxygenated hydrocarbon. While its parent compound, 2-octanone (B155638), is a well-documented natural ketone found in a wide variety of sources such as cheese, fruits like apples and bananas, coffee, and plant oils, the specific natural occurrence of the 8-hydroxy derivative is less extensively reported. guidechem.comlookchem.comfoodb.ca The presence of structurally similar hydroxyketones in nature, such as 5-Hydroxy-4-octanone in tea (Camellia sinensis) and coconut (Cocos nucifera), suggests that such compounds are part of the chemical profile of various natural products. smolecule.com

Scientific investigation has identified this compound as a significant product resulting from the pyrolysis of certain organic polymers. Specifically, it is a major compound formed during the thermal degradation of Ethylene (B1197577) Vinyl Alcohol (EvOH) copolymers. psu.edu Studies on EvOH grades with different ethylene mole percentages (27 mol% and 32 mol%) show that while the degradation temperatures are similar, they both yield this compound among other products like acetaldehyde (B116499) and acetone. psu.edu The formation of hydroxyketones is a known phenomenon in the pyrolysis of organic materials; for instance, hydroxyacetone (B41140) is a key product from the pyrolysis of glucose, the monomer of cellulose. researchgate.net

Table 1: Major Pyrolysis Products of Ethylene Vinyl Alcohol (EvOH)

| Compound Name | Chemical Class |

|---|---|

| This compound | Hydroxyketone |

| Acetaldehyde | Aldehyde |

| Acetone | Ketone |

| Propene | Alkene |

| 2H-Pyran, 3,4-dihydro-6-methyl- | Heterocycle |

| 2-Butenal | Aldehyde |

This table lists some of the major products identified from the pyrolysis of EvOH copolymers. psu.edu

Identification in Biological Systems and Natural Products

Enzymatic and Metabolic Pathway Studies

Hydroxyketones are recognized for their potential role as intermediates in various metabolic pathways. ontosight.ai While direct studies on this compound as a biological metabolic intermediate are limited, it has been established as a key intermediate in chemical synthesis. For example, it is a pivotal compound in the multi-step synthesis of 2,15-hexadecanedione, which serves as a precursor for muscone. oup.com In this synthetic pathway, this compound is produced via the hydrolysis and hydrogenation of 8-acetoxy-6-octen-2-one. oup.com The metabolic pathways designed in microorganisms for producing other methyl ketones, such as 2-heptanone (B89624) and 2-nonanone, proceed through the beta-oxidation of fatty acids to form β-keto acid intermediates, which are then decarboxylated. researchgate.net This suggests a plausible role for hydroxylated fatty acid derivatives as intermediates in similar biological processes.

The functional groups of this compound—a hydroxyl and a carbonyl group—make it a likely substrate for various enzymes. Research on related molecules provides insight into its probable enzymatic interactions. The parent compound, 2-octanone, has been studied as a substrate for several enzymes. Phenylacetone monooxygenase (PAMO), a Baeyer-Villiger monooxygenase, can catalyze the oxidation of 2-octanone, and engineered variants of this enzyme show significantly increased activity for this non-native substrate. almacgroup.com

Furthermore, alcohol dehydrogenases (ADHs) are key enzymes in the biotransformation of such compounds. The related 1-Hydroxy-2-octanone (B3066111) is a known substrate for alcohol dehydrogenases and ketoreductases. Molecular docking studies have modeled the interaction of 2-octanone within the active site of ADH-'A' from Rhodococcus ruber, showing its carbonyl group binding to the essential zinc ion, poised for hydride transfer from the NADH cofactor. researchgate.net Whole-cell biotransformation using organisms like Acetobacter sp. has been employed for the efficient asymmetric reduction of 2-octanone to its corresponding alcohol. researchgate.net Cytochrome P450 monooxygenases, such as P450 BM-3, are known to hydroxylate alkanes and can further oxidize the resulting alcohols to ketones, indicating a potential enzymatic route for both the formation and subsequent transformation of this compound. caltech.edu

While a definitive biosynthetic pathway for this compound has not been fully elucidated, logical routes can be proposed based on known metabolic processes and chemical syntheses.

A plausible biological pathway would likely involve the metabolism of fatty acids. researchgate.net The biosynthesis could start from a C10 fatty acid, such as capric acid. This fatty acid would undergo β-oxidation to produce 3-ketodecanoyl-CoA. A subsequent hydroxylation reaction at the C8 position, likely catalyzed by a cytochrome P450 monooxygenase, followed by thiolysis and decarboxylation steps could yield this compound. researchgate.netcaltech.edu

In the realm of chemical synthesis, specific precursors have been clearly identified. A documented synthetic route uses 8-acetoxy-1,6-octadiene as a starting material. This compound is oxidized to form 8-acetoxy-6-octen-2-one. The final step involves the hydrolysis of the acetate (B1210297) group and hydrogenation of the carbon-carbon double bond to yield this compound. oup.com

Exploration of Biological Signaling Functions

Role as Potential Signaling Molecules

While direct research into the signaling functions of this compound is limited, evidence from structurally similar compounds and its natural occurrence suggests a potential role as a signaling molecule, particularly in the context of chemical communication.

Isomers of hydroxy-octanone have been identified as key components in the sex pheromones of several insect species, highlighting the importance of this class of compounds in inter-organismal signaling. For instance, 3-(R)-hydroxy-2-octanone is a male-produced sex pheromone in the cryptomeria twig borer, Anaglyptus subfasciatus. pnas.org Similarly, 2-hydroxy-3-octanone and 3-hydroxy-2-octanone (B1231158) have been identified as possible sex pheromones for the tiger longicorn beetle, Xylotrechus chinensis. mdpi.com Furthermore, a blend of (R)-3-hydroxy-2-hexanone and (S)-2-hydroxy-3-octanone serves as an aggregation-sex pheromone for the cerambycid beetle Plagionotus detritus. nih.gov The fact that different isomers of hydroxy-octanone act as pheromones in various beetle species suggests that this compound could potentially have a similar, yet specific, signaling function in other organisms.

The presence of this compound as a phytochemical in the plant Cestrum nocturnum, commonly known as night-blooming jasmine, further supports its potential role as a signaling molecule. neist.res.in Plants produce a vast array of volatile organic compounds (VOCs) to mediate interactions with their environment, including attracting pollinators, deterring herbivores, and communicating with other plants. The related compound, 2-octanone, is a known floral scent component in various plant families and is recognized for its effects on insects. bioone.org The structural similarity of this compound to these known signaling molecules suggests it may contribute to the chemical profile that mediates such ecological interactions.

Contribution to Intermediary Metabolism

This compound is classified as a fatty acyl and an oxygenated hydrocarbon, indicating its likely involvement in lipid metabolism. While specific metabolic pathways involving this compound are not extensively detailed in the literature, the metabolism of related α-hydroxyketones provides a probable framework for its biochemical fate.

Aliphatic α-hydroxyketones that possess a methyl ketone structure can undergo α-hydroxylation and subsequent oxidation of the terminal methyl group. inchem.org This process would yield corresponding ketocarboxylic acids, which are intermediary metabolites that can be further processed. inchem.org These ketoacids can then undergo oxidative decarboxylation to produce carbon dioxide and a simpler aliphatic carboxylic acid, which can then be fully metabolized through the fatty acid pathway and the citric acid cycle for energy production. inchem.org

The structural characteristics of this compound, with its hydroxyl and ketone functional groups, make it a potential intermediate in various metabolic pathways. smolecule.com For example, research on the metabolism of the related compound 2-octanone in rats proposed the formation of 2-hydroxy-5-octanone as an intermediate metabolite. oup.com This suggests that hydroxylation is a key step in the breakdown of such ketones in biological systems. Furthermore, the reduction of the ketone group is another potential metabolic route, as seen in the biocatalytic transformation of 2,4-octanedione (B81228) to (S)-2-hydroxy-4-octanone. The presence of both a hydroxyl group and a ketone group suggests that this compound could be an intermediate in the synthesis or degradation of more complex molecules within an organism. smolecule.com

Advanced Analytical Methodologies for 8 Hydroxy 2 Octanone Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating 8-hydroxy-2-octanone from other components in a sample, enabling its accurate measurement. The choice of technique depends on the sample's complexity and the required sensitivity.

Gas chromatography is a powerful tool for analyzing volatile and semi-volatile compounds like this compound. The compound's separation is based on its partitioning between a stationary phase within a capillary column and a mobile gas phase.

Method development often involves optimizing parameters such as the column type, temperature program, and detector. For instance, the NIST Chemistry WebBook reports a Kovats retention index for this compound, a standardized measure used in GC to identify compounds. nist.gov The use of a standard polar column is noted for this determination. nih.gov

GC is frequently coupled with a flame ionization detector (FID) or a mass spectrometer (MS) for detection and quantification. In various research applications, related ketones like 2-octanone (B155638) are used as internal standards to ensure analytical accuracy. For example, in the analysis of volatile compounds in kiwifruit, 2-octanone was selected as a suitable internal standard for quantitative analysis by GC-MS due to its universal applicability and low error rate. mdpi.comsemanticscholar.org Similarly, methods for analyzing 2-octanone in biological samples have been developed using GC-FID, demonstrating the technique's utility for ketone analysis. researchgate.net

Table 1: Example GC Parameters for Ketone Analysis

| Parameter | Setting | Application Context |

|---|---|---|

| Column | HP-5 Capillary Column (30 m x 0.32 mm i.d.) | Analysis of 2-octanone in biological samples researchgate.net |

| Injector Mode | Splitless (1 min sampling time) | Analysis of 2-octanone in biological samples researchgate.net |

| Detector | Flame Ionization Detector (FID) | Analysis of 2-octanone in biological samples researchgate.net |

| Internal Standard | 2-Octanone / 3-Octanone | Quantitative analysis of aroma components in kiwifruit mdpi.comsemanticscholar.org |

High-performance liquid chromatography is a versatile technique for separating compounds that are non-volatile or thermally unstable, including many hydroxyketones. The separation is achieved in a liquid mobile phase using a column packed with a solid stationary phase.

For the analysis of ketones and hydroxyketones, derivatization is a common strategy to enhance detection by UV-Vis or other detectors. A widely used derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the carbonyl group to form hydrazones that are highly responsive to UV detection. auroraprosci.comresearchgate.net HPLC methods have been developed for the analysis of ketones in various matrices, achieving good separation on C18 columns with a methanol/acetonitrile and water gradient. researchgate.net While specific HPLC methods for this compound are not extensively detailed in the provided literature, the general principles for hydroxyketone analysis are applicable. csic.esnih.govmetu.edu.tr The validation of such methods often confirms their accuracy and precision, making them reliable for quantitative studies. nih.gov

Table 2: General HPLC Conditions for Aldehyde and Ketone Analysis (as DNPH derivatives)

| Parameter | Condition | Reference |

|---|---|---|

| Column | Welch Uitisil® XB-C18 (4.6×250mm, 5μm) | auroraprosci.com |

| Mobile Phase | Isocratic ACN:H₂O 65:35 | auroraprosci.com |

| Flow Rate | 1.0 mL/min | auroraprosci.com |

| Temperature | 30°C | auroraprosci.com |

| Detection | UV at 360 nm | auroraprosci.com |

For exceptionally complex samples, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power compared to conventional single-column GC. plos.orgmdpi.com In GC×GC, the sample is subjected to two different separation columns connected in series. plos.org This technique provides a much higher peak capacity, allowing for the resolution of co-eluting compounds. nih.gov

The application of GC×GC has been demonstrated in the analysis of complex materials where this compound may be present. For example, in a study on the pyrolysis products of Ethylene (B1197577) Vinyl Alcohol (EvOH), this compound was identified as one of the major products using pyrolysis-GC×GC coupled with time-of-flight mass spectrometry (TOF-MS). psu.edu This advanced method was crucial for separating and identifying components in a highly complex mixture. The technique is particularly valuable in the untargeted study of metabolites and volatile compounds in various fields. plos.orgnih.gov

High-Performance Liquid Chromatography (HPLC) for Hydroxyketone Analysis

Spectroscopic Methods for Structural Elucidation

Once separated, spectroscopic methods are employed to confirm the identity and structure of this compound.

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is the definitive method for identifying and quantifying volatile compounds like this compound. researchgate.net In GC-MS, molecules are separated by GC and then ionized, most commonly by electron ionization (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a chemical fingerprint.

The mass spectrum of this compound has been cataloged in databases such as the NIST Mass Spectrometry Data Center. nih.gov Key fragments in its electron ionization (EI) mass spectrum allow for its unambiguous identification. The analysis of these fragments provides structural information, confirming the presence of the ketone and hydroxyl functional groups and the carbon chain length. Quantitative analysis can be performed by monitoring specific ions (Selected Ion Monitoring, SIM) or the total ion current (TIC). mdpi.com

Table 3: Key Mass Spectrometry Data for this compound

| Parameter | Value/Information | Source |

|---|---|---|

| Analysis Method | GC-MS | nih.gov |

| NIST Number | 131719 | nih.gov |

| Total Peaks in Spectrum | 71 | nih.gov |

| Top Peak (m/z) | 43 | nih.gov |

| 2nd Highest Peak (m/z) | 58 | nih.gov |

| 3rd Highest Peak (m/z) | 71 | nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. Both ¹H NMR and ¹³C NMR spectra are used to piece together the molecular structure.

For this compound, ¹H NMR spectroscopy would reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR spectroscopy identifies the number of unique carbon atoms and provides information about their functional group type (e.g., carbonyl, alcohol-bearing carbon, alkyl chain carbons). nih.gov The chemical shifts and coupling patterns observed in the NMR spectra allow for the definitive assignment of the structure, confirming the positions of the hydroxyl and ketone groups on the eight-carbon chain. journals.co.za

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-Octanone |

| 3-Octanone |

| 2,4-dinitrophenylhydrazine |

| Ethylene Vinyl Alcohol |

| Methanol |

Infrared (IR) Spectroscopy in Functional Group Characterization

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. specac.com When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in the absorption of radiation at those frequencies. An IR spectrum plots the transmittance of light against the wavenumber, revealing a unique "fingerprint" of the functional groups present. specac.com For this compound, IR spectroscopy is instrumental in confirming the presence of its two key functional groups: the hydroxyl group (-OH) and the carbonyl group (C=O) of the ketone.

The hydroxyl group is characterized by a strong and broad absorption band in the region of 3500–3200 cm⁻¹, which is indicative of O–H stretching vibrations in hydrogen-bonded alcohols. orgchemboulder.com The carbonyl group of an aliphatic ketone, such as the one in this compound, typically shows a strong, sharp absorption band around 1715 cm⁻¹. orgchemboulder.comlibretexts.org The presence of both of these characteristic peaks in an IR spectrum provides strong evidence for the structure of this compound. Additional absorptions corresponding to C-H stretching and bending are also expected. libretexts.org

A study that identified this compound in a plant extract confirmed the presence of alcohols and ketones through FTIR analysis, supporting these characteristic absorption ranges. qu.edu.iq

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity | Appearance |

| Hydroxyl | O–H stretch (H-bonded) | 3500–3200 | Strong | Broad |

| Carbonyl (Ketone) | C=O stretch | ~1715 | Strong | Sharp |

| Alkane | C–H stretch | 3000–2850 | Medium | Sharp |

| Alcohol | C–O stretch | 1320–1000 | Strong | Sharp |

This table is generated based on established characteristic IR absorption frequencies for functional groups. orgchemboulder.comlibretexts.org

Derivatization Strategies for Analytical Enhancement

Derivatization is a common strategy in chemical analysis to modify a compound prior to analysis, enhancing its detectability, improving chromatographic separation, or increasing its volatility. mdpi.com This is particularly useful for analyzing volatile and polar compounds like this compound, especially when they are present in complex matrices. copernicus.org

In Situ Derivatization for Volatile Compound Analysis

In situ derivatization involves carrying out the chemical modification of the target analyte directly within the sample matrix or during the extraction process. This approach is highly efficient for the analysis of volatile compounds as it minimizes sample handling and potential loss of analytes. A prevalent technique for this purpose is headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). researchgate.netmdpi.comnih.gov

In this method, an SPME fiber coated with a suitable stationary phase is exposed to the headspace (the vapor phase above the sample) of a sample vial. mdpi.com For carbonyl compounds like this compound, the derivatization reagent can be added directly to the sample vial or coated onto the SPME fiber itself. copernicus.org As the volatile analyte partitions from the sample into the headspace, it reacts with the reagent on the fiber. This simultaneous extraction and derivatization process is often automated and enhances the sensitivity of the analysis. nih.gov The resulting derivative, which is typically more volatile and thermally stable, is then thermally desorbed from the fiber directly into the GC-MS injector for separation and detection. copernicus.org This "on-fiber" derivatization simplifies the procedure, reduces analysis time, and is considered a "green" analytical approach due to the low solvent usage. mdpi.comnih.gov

Utilization of Specific Derivatization Reagents (e.g., O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine)

The choice of derivatization reagent is critical for successful analysis. For carbonyl compounds, including ketones like this compound, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a widely used and highly effective reagent. sigmaaldrich.comscbt.com

PFBHA reacts with the ketone functional group of this compound to form a stable oxime derivative. This reaction specifically targets the carbonyl group, increasing the molecular weight and volatility of the analyte, which enhances its chromatographic properties for GC analysis. nih.gov

Reaction Scheme: this compound (C₈H₁₆O₂) + PFBHA (C₇H₄F₅NO·HCl) → this compound-PFB-oxime + H₂O + HCl

The key advantages of using PFBHA include:

High Reactivity: It reacts quantitatively with aldehydes and ketones.

Enhanced Sensitivity: The pentafluorobenzyl group is strongly electron-capturing, making the derivative highly sensitive for detection by electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry, which offers greater selectivity and lower detection limits than other methods. nih.govresearchgate.net

Improved Chromatography: The resulting oximes are thermally stable and can be easily resolved by gas chromatography.

Versatility: PFBHA can be used for derivatization in various sample matrices, including water, air, and biological fluids, and is suitable for on-fiber derivatization with SPME. nih.gov

Research has demonstrated the successful use of PFBHA for the analysis of various carbonyl compounds in diverse samples, such as household products and wine, often in an automated HS-SPME-GC-MS setup. nih.govresearchgate.net

Table 2: Comparison of Analytical Approaches

| Method | Description | Advantages for this compound Analysis |

| Direct IR Spectroscopy | Measurement of absorbed infrared radiation to identify functional groups. | Confirms presence of -OH and C=O groups; non-destructive. specac.com |

| HS-SPME-GC-MS | Extraction of volatile compounds from the headspace onto a fiber, followed by GC-MS analysis. | High sensitivity for volatile compounds; minimal sample prep; automatable. researchgate.netmdpi.com |

| HS-SPME with PFBHA Derivatization | In situ reaction of the analyte with PFBHA on an SPME fiber during headspace extraction. | Increases volatility and thermal stability; significantly enhances detection sensitivity (especially with NCI-MS); high selectivity for carbonyls. nih.govnih.gov |

Applications of 8 Hydroxy 2 Octanone As a Research Tool and Building Block

Strategic Use in Complex Molecule Synthesis

The presence of two reactive centers in 8-hydroxy-2-octanone allows for a variety of chemical transformations, making it a strategic building block in the synthesis of more complex molecules, including those with significant biological activity.

Precursor for Pharmaceutical Scaffolds

The structural framework of this compound is a valuable synthon for the creation of various pharmaceutical scaffolds. Its ability to undergo reactions at both the hydroxyl and keto groups enables the construction of diverse heterocyclic and carbocyclic systems that are central to many drug molecules. For instance, the carbon skeleton of this compound can be found within more complex structures that exhibit biological activity, suggesting its role as a precursor in the synthesis of potential therapeutic agents. smolecule.comsmolecule.com The development of nitrogen-containing heterocycles, a common feature in many pharmaceuticals, can be facilitated by using building blocks like this compound. rsc.orgresearchgate.net The synthesis of chiral amines, which are crucial components of many drugs, often starts from prochiral ketones, highlighting the potential of this compound in this area. d-nb.info

Building Block in Natural Product Synthesis and Analogues

This compound serves as a foundational component in the synthesis of various natural products and their analogues. Its carbon chain and functional groups can be strategically manipulated to construct key fragments of larger, more complex natural molecules.

One notable application is in the synthesis of butenolides, a class of lactones with a four-carbon heterocyclic ring structure found in numerous bioactive natural products. core.ac.ukorganic-chemistry.org The synthesis of butenolide-containing natural products often involves the use of hydroxy ketones as starting materials. researchgate.netnih.gov For example, research has demonstrated the use of 1-hydroxy-2-octanone (B3066111), a structural isomer of this compound, in organocatalyzed aldol (B89426) reactions to produce complex sugar mimics that can act as glycosidase inhibitors. researchgate.net This highlights the potential of hydroxy ketones in synthesizing biologically active natural product analogues.

Furthermore, the core structure of this compound is relevant to the synthesis of pheromones. For instance, the synthesis of pheromone components of the bostrychid beetle, Dinoderus bifoveolatus, involves related hydroxy-ketone structures like (3R,5S,6R)-6-hydroxy-3,5-dimethyl-2-octanone. researchgate.netthegoodscentscompany.com

The following table summarizes some natural product classes and related bioactive molecules where this compound or similar hydroxy ketones serve as key building blocks:

| Natural Product/Analogue Class | Synthetic Strategy | Reference |

| Glycosidase Inhibitor Mimics | Organocatalyzed aldol reaction | researchgate.net |

| Butenolides | Cyclization of hydroxy ketone derivatives | core.ac.ukorganic-chemistry.orgresearchgate.net |

| Insect Pheromones | Asymmetric synthesis from chiral precursors | researchgate.netthegoodscentscompany.com |

| Decarestrictine Analogues | Enantioselective synthesis using biocatalysis | barc.gov.in |

Development of Chiral Auxiliaries and Catalysts

The chiral nature of many biologically active molecules necessitates the use of stereoselective synthetic methods. This compound and its derivatives can play a role in the development of chiral auxiliaries and catalysts. Chiral auxiliaries are compounds that can be temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. beilstein-journals.org The hydroxyl group of this compound can be used to attach it to a chiral auxiliary, enabling diastereoselective reactions at the ketone.

Furthermore, research into asymmetric hydrogenation of ketones often utilizes chiral catalysts to achieve high enantioselectivity. beilstein-journals.org While direct studies on this compound in this specific context are not prevalent, the general principles of asymmetric catalysis are applicable. The development of novel catalysts for various chemical transformations is an active area of research, and functionalized molecules like this compound could serve as ligands or components of catalyst systems.

Model Compound Studies in Chemical and Biological Systems

Beyond its role as a synthetic building block, this compound is also a useful model compound for studying various chemical and biological phenomena. Its relatively simple structure, combined with its key functional groups, allows researchers to investigate fundamental processes that are relevant to more complex systems.

Investigation of Reactive Intermediate Chemistry

The study of reactive intermediates is crucial for understanding reaction mechanisms in organic chemistry. beilstein-journals.org The functional groups of this compound can be used to generate and study various reactive intermediates. For example, the ketone can be converted into an enolate, a key intermediate in many carbon-carbon bond-forming reactions. The hydroxyl group can participate in intramolecular reactions or be used to direct the reactivity of other parts of the molecule.

Intramolecular cyclization reactions, for instance, are often used to form cyclic structures and can proceed through various reactive intermediates. colab.ws The study of such reactions using model compounds like this compound can provide valuable insights into the factors that control regioselectivity and stereoselectivity.

Mimicry of Enzyme Mechanisms and Substrate Design

Enzymes are highly efficient and selective catalysts, and understanding their mechanisms is a major goal of chemical biology. researchgate.net this compound can serve as a substrate or a substrate analogue to probe the active sites of enzymes and to mimic their catalytic mechanisms. For example, its structure is relevant to the study of enzymes involved in fatty acid metabolism. smolecule.com

In the field of biocatalysis, enzymes are used to perform chemical transformations. d-nb.info Studies on the enzymatic reduction of ketones or oxidation of alcohols often utilize model substrates to understand the substrate scope and stereoselectivity of the enzymes. researchgate.net this compound, with its hydroxyl and keto functionalities, is a suitable candidate for such studies. For instance, research on aldolase (B8822740) mimics has utilized 1-hydroxy-2-octanone as a substrate to explore biomimetic aldol reactions. researchgate.net This type of research is essential for designing new enzyme-catalyzed reactions and for developing novel biocatalysts.

The following table provides examples of how this compound and related compounds are used in model studies:

| Area of Study | Specific Application | Reference |

| Reactive Intermediates | Intramolecular cyclization studies | colab.ws |

| Enzyme Mimicry | Substrate for aldolase mimics | researchgate.net |

| Biocatalysis | Model substrate for dehydrogenation/reduction | researchgate.net |

| Metabolic Pathways | Investigating fatty acid metabolism | smolecule.com |

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 8-Hydroxy-2-octanone in laboratory settings?

- Methodological Answer : Safety protocols must prioritize hazard mitigation. Based on safety data sheets (SDS) for structurally similar hydroxy compounds, researchers should:

- Use impermeable gloves (e.g., nitrile) and tightly sealed goggles to prevent skin/eye contact .

- Work in a fume hood to minimize inhalation risks, as volatile ketones may pose respiratory hazards .

- Follow institutional guidelines for waste disposal, as hydroxyketones may require neutralization before disposal .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer : Structural elucidation requires a combination of techniques:

- NMR Spectroscopy : H and C NMR can identify functional groups (e.g., hydroxyl and ketone moieties) and carbon chain configuration .

- FT-IR Spectroscopy : Confirm the presence of O-H (3200–3600 cm) and C=O (1700–1750 cm) stretches .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns to validate purity .

Q. How should researchers design preliminary stability tests for this compound?

- Methodological Answer : Preliminary stability studies should:

- Test thermal stability using thermogravimetric analysis (TGA) under nitrogen/air atmospheres .

- Assess photostability via UV-Vis spectroscopy after controlled light exposure .

- Monitor hydrolytic stability by incubating the compound in buffers of varying pH (2–12) and analyzing degradation products via HPLC .

Advanced Research Questions

Q. How can experimental design address contradictions in reported reactivity data for this compound?

- Methodological Answer : Contradictions often arise from uncontrolled variables. Researchers should:

- Replicate studies under identical conditions (e.g., solvent purity, temperature, catalyst load) to isolate confounding factors .

- Use statistical tools (e.g., ANOVA) to quantify variability and identify outliers .

- Cross-validate results with alternative techniques (e.g., comparing GC-MS and NMR data) to confirm reaction pathways .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer : SAR optimization requires systematic variation:

- Functional Group Modification : Introduce substituents (e.g., halogens, alkyl chains) at the hydroxyl or ketone positions to assess electronic effects .

- Stereochemical Control : Use chiral catalysts or enzymatic resolution to isolate enantiomers and evaluate biological activity differences .

- High-Throughput Screening (HTS) : Employ automated platforms to test derivative libraries for target interactions, ensuring reproducibility via triplicate runs .

Q. How can computational modeling complement experimental data for this compound’s physicochemical properties?

- Methodological Answer : Integrate computational tools to:

- Predict logP and pKa values using software like ACD/Labs or COSMO-RS, validating predictions with experimental solubility/partition coefficients .

- Simulate reaction mechanisms (e.g., DFT calculations) to propose intermediates undetected in experimental setups .

- Model 3D interactions with biological targets (e.g., molecular docking) to prioritize derivatives for synthesis .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-response data involving this compound?

- Methodological Answer : Dose-response studies should:

- Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC/IC values .

- Apply outlier tests (e.g., Grubbs’ test) to exclude anomalous data points .

- Report confidence intervals (95%) to quantify uncertainty in potency estimates .

Q. How should researchers present large datasets (e.g., kinetic studies) in publications?

- Methodological Answer : Follow best practices for data transparency:

- Include raw data in appendices and processed data (e.g., rate constants, Arrhenius plots) in the main text .

- Use heatmaps or 3D surface plots to visualize multi-variable interactions (e.g., temperature vs. reaction rate) .

- Annotate uncertainties (e.g., error bars, R values) in graphical representations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.